2-(2-ethyl-1H-indol-3-yl)ethan-1-aminehydrochloride
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Overview
Description
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the construction of the indole ring followed by the introduction of the ethyl and ethanamine groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for indole-related biochemical processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to and modulate the activity of these targets. This can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Melatonin: An indole derivative involved in regulating sleep-wake cycles
Uniqueness
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethanamine groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications .
Properties
Molecular Formula |
C12H17ClN2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-(2-ethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-11-10(7-8-13)9-5-3-4-6-12(9)14-11;/h3-6,14H,2,7-8,13H2,1H3;1H |
InChI Key |
LAAATQWARLTBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)CCN.Cl |
Origin of Product |
United States |
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